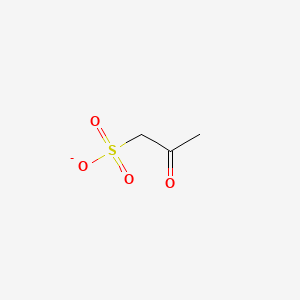

2-Oxopropane sulfonate

CAS No.: 29650-95-1

Cat. No.: VC14290345

Molecular Formula: C3H5O4S-

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29650-95-1 |

|---|---|

| Molecular Formula | C3H5O4S- |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 2-oxopropane-1-sulfonate |

| Standard InChI | InChI=1S/C3H6O4S/c1-3(4)2-8(5,6)7/h2H2,1H3,(H,5,6,7)/p-1 |

| Standard InChI Key | ZYKVCFGIFGTEPR-UHFFFAOYSA-M |

| Canonical SMILES | CC(=O)CS(=O)(=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Oxopropane sulfonate (IUPAC name: 2-oxopropane-1-sulfonate) consists of a three-carbon chain with a sulfonate group () at the first carbon and a ketone group () at the second carbon. This arrangement confers both hydrophilic (sulfonate) and moderately hydrophobic (alkyl chain) properties, making it amphiphilic. The canonical SMILES representation is , and its InChIKey is KNEVSMIINCEXKB-UHFFFAOYSA-N .

Physicochemical Data

Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 137.13 g/mol | PubChem |

| Exact Mass | 136.991 g/mol | PubChem |

| PSA (Polar Surface Area) | 82.65 Ų | PubChem |

| LogP (Partition Coefficient) | 0.20 | PubChem |

The compound’s low LogP value indicates moderate hydrophilicity, while its polar surface area suggests strong hydrogen-bonding potential, critical for interactions in aqueous environments .

Synthesis and Industrial Production

Synthetic Routes

Applications in Surfactants and Materials Science

Surfactant Design

2-Oxopropane sulfonate’s amphiphilic nature makes it a key component in anionic surfactants. By introducing ethyleneoxy (EO) or propyleneoxy (PO) groups, researchers tailor hydrophile-lipophile balance (HLB) values for specific applications:

| Surfactant Type | HLB Range | Application |

|---|---|---|

| EO-Modified Sulfonate | 12–18 | Detergents, Emulsifiers |

| PO-Modified Sulfonate | 8–12 | Industrial Cleaners |

These surfactants exhibit enhanced solubility in hard water and stability under acidic conditions compared to carboxylate-based analogs .

Functional Materials

The compound’s sulfonate group facilitates ionic interactions in polymer matrices, enabling its use in:

-

Ion-Exchange Resins: Sulfonate groups bind cations, making them effective in water softening.

-

Conductive Polymers: Enhanced ion mobility improves electrical conductivity in polyaniline derivatives.

Biological Interactions and Toxicity

Metabolic Pathways

Sulfonates may interfere with sulfur metabolism by competing with endogenous sulfated compounds (e.g., heparan sulfate). This interaction could alter glycosaminoglycan synthesis, impacting extracellular matrix integrity .

Comparison with Structural Analogs

Sulfonate vs. Sulfonyl Fluoride

2-Oxopropane sulfonate differs from its sulfonyl fluoride counterpart (CAS 1888879-29-5) in reactivity and stability:

| Property | 2-Oxopropane Sulfonate | Sulfonyl Fluoride |

|---|---|---|

| Hydrolysis Resistance | Moderate | High (Resists hydrolysis) |

| Reactivity | Nucleophilic substitutions | Electrophilic (SuFEx) |

| Applications | Surfactants, Polymers | Covalent probes, Inhibitors |

The sulfonate’s ionic nature enhances water solubility, whereas sulfonyl fluorides are prized for covalent bonding in chemical biology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume